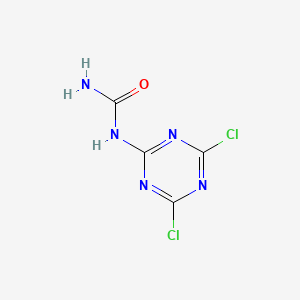

Urea, (4,6-dichloro-1,3,5-triazin-2-yl)-

Description

Historical Context and Evolution of Dichlorotriazinyl-Urea Scaffolds

The development of dichlorotriazinyl-urea scaffolds is rooted in the advancements of s-triazine chemistry, particularly the commercialization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the early 20th century. Initially, the high reactivity of the chlorine atoms on the triazine ring was exploited in the synthesis of reactive dyes. The first reactive dyes, introduced in the mid-1950s, were based on the dichlorotriazine moiety. researchgate.netresearchgate.net These dyes could form covalent bonds with the hydroxyl groups of cellulosic fibers, leading to excellent wash fastness. uctm.edu

The evolution towards incorporating a urea (B33335) linkage was driven by the quest for new functionalities and applications. The urea moiety was a well-known pharmacophore and a versatile building block in organic synthesis. Researchers began to explore the synthesis of s-triazine-based urea derivatives to combine the reactivity of the dichlorotriazine group with the biological and structural properties of the urea linkage. researchgate.net This led to the development of a new class of compounds with potential applications in medicinal chemistry and materials science.

Significance of the 1,3,5-Triazine (B166579) Nucleus in Contemporary Chemical Design

The 1,3,5-triazine nucleus is a privileged scaffold in modern chemical design due to its unique electronic and structural properties. Its planar, aromatic nature and the presence of three nitrogen atoms provide multiple sites for substitution, allowing for the creation of a diverse library of compounds with tailored properties. The triazine ring can act as a rigid core to which various functional groups can be attached in a well-defined spatial arrangement.

In medicinal chemistry, the s-triazine scaffold is found in a number of approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov The ability to introduce three different substituents onto the triazine ring allows for the fine-tuning of a molecule's pharmacological profile.

In materials science, the triazine nucleus is utilized in the synthesis of polymers, dendrimers, and other functional materials. Its thermal stability and ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable component in the design of supramolecular assemblies.

Structural Role and Importance of the Urea Linkage in Triazine Derivatives

The urea linkage (-NH-CO-NH-) plays a crucial structural and functional role in triazine derivatives. Its ability to act as both a hydrogen bond donor and acceptor is paramount to its importance in molecular recognition and self-assembly processes. mdpi.comnih.gov The two N-H groups can form hydrogen bonds with acceptor atoms, while the carbonyl oxygen can accept a hydrogen bond. This dual nature allows the urea group to participate in the formation of strong and directional intermolecular and intramolecular hydrogen bonds. nih.gov

Detailed Research Findings

While specific experimental data for Urea, (4,6-dichloro-1,3,5-triazin-2-yl)- is not extensively available in the public domain, a plausible synthetic route can be inferred from the well-established chemistry of cyanuric chloride. The reaction of cyanuric chloride with one equivalent of urea at low temperatures would likely lead to the monosubstituted product, Urea, (4,6-dichloro-1,3,5-triazin-2-yl)-. Controlling the stoichiometry and reaction conditions would be crucial to prevent further substitution.

Below are representative data tables for closely related dichlorotriazinyl compounds, which can provide an indication of the expected properties of the target molecule.

Table 1: Physicochemical Properties of Representative Dichlorotriazinyl Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4,6-dichloro-1,3,5-triazine | C₃H₂Cl₂N₄ | 164.98 | 221-223.5 (dec.) |

| N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline | C₉H₆Cl₂N₄ | 241.08 | Not Reported |

Data sourced from publicly available chemical databases for analogous compounds.

Table 2: Spectroscopic Data for a Representative Dichlorotriazinyl Amine

| Spectroscopic Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.5-8.5 (broad s, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 165-175 (C-Cl), 175-185 (C-NH₂) |

| IR (KBr, cm⁻¹) | ν: 3300-3500 (N-H stretch), 1500-1600 (C=N stretch), 800-900 (triazine ring) |

This is representative data for 2-Amino-4,6-dichloro-1,3,5-triazine and is intended to be illustrative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39003-43-5 |

|---|---|

Molecular Formula |

C4H3Cl2N5O |

Molecular Weight |

208.00 g/mol |

IUPAC Name |

(4,6-dichloro-1,3,5-triazin-2-yl)urea |

InChI |

InChI=1S/C4H3Cl2N5O/c5-1-8-2(6)10-4(9-1)11-3(7)12/h(H3,7,8,9,10,11,12) |

InChI Key |

OUNAMPCGUYODKG-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Dichloro 1,3,5 Triazin 2 Yl Urea

Synthesis of the Core Dichlorotriazinyl-Urea Structure

The foundational methods for constructing the (4,6-dichloro-1,3,5-triazin-2-yl)-urea scaffold primarily rely on the stepwise reactivity of cyanuric chloride, a versatile and highly reactive precursor.

Nucleophilic Substitution Reactions Utilizing Cyanuric Chloride

The synthesis of the dichlorotriazinyl-urea core is classically achieved through the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride molecule. researchgate.netresearchgate.net The reactivity of the three chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions. The first substitution can occur at temperatures between 0 and 5°C, the second at 25–60°C, and the third often requires temperatures of 80–90°C. researchgate.net

This differential reactivity is exploited to introduce a urea (B33335) moiety as the first substituent. The reaction typically involves stirring cyanuric chloride with urea in a suitable solvent, such as acetone (B3395972) or tetrahydrofuran, at a low temperature (0–5°C). researchgate.net An acid scavenger, like sodium carbonate or triethylamine, is often added to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred for several hours, after which the product is typically precipitated by pouring the mixture onto crushed ice. researchgate.net The resulting solid, (4,6-dichloro-1,3,5-triazin-2-yl)-urea, can then be filtered and purified, often by recrystallization from a solvent like ethanol. researchgate.net The distinct reactivity allows for the selective formation of monosubstituted dichlorotriazines, which can then be further functionalized by reacting the remaining two chlorine atoms with other nucleophiles at higher temperatures. nih.govgoogle.com

Table 1: Conditions for Nucleophilic Substitution of Cyanuric Chloride

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (hrs) | Base | Yield (%) |

|---|---|---|---|---|---|

| Urea | Acetone | 0–5 | 6 | Aq. Sodium Carbonate | Not Specified |

| Amine (general) | Dichloromethane | 0 to RT | 1–14 | Diisopropylethylamine | 44–98 |

| Amine (general) | Toluene/Acetone mixture | 10–18 | Not Specified | Alkali | Not Specified |

Condensation Reactions Involving Substituted Ureas

Condensation reactions provide another robust route to dichlorotriazinyl-urea derivatives. This approach involves reacting cyanuric chloride with pre-functionalized or substituted ureas. The principles of the reaction are similar to those using unsubstituted urea, relying on the nucleophilic attack of a nitrogen atom from the urea onto the electrophilic carbon of the triazine ring.

This method is particularly useful for creating a library of diverse compounds, as various substituted ureas can be employed. researchgate.net The reaction conditions, including temperature control and the use of an acid scavenger, are critical for achieving monosubstitution and preventing the formation of undesired di- or tri-substituted products. rsc.org For instance, reacting cyanuric chloride with N-aryl or N-alkyl ureas under controlled low-temperature conditions selectively yields the corresponding N-substituted (4,6-dichloro-1,3,5-triazin-2-yl)-urea. The choice of solvent and base can influence reaction rates and yields. researchgate.netrsc.org Solid-state reactions, performed by heating a mixture of cyanuric chloride and urea, represent a solvent-free alternative, though they may require higher temperatures (e.g., 140°C). rsc.org

Advanced Synthetic Protocols and Green Chemistry Approaches

In recent years, synthetic methodologies have evolved to incorporate more efficient, selective, and environmentally benign techniques. These advanced protocols offer significant improvements over traditional methods for synthesizing dichlorotriazinyl-urea compounds.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming carbon-nitrogen bonds. researchgate.net This methodology has been successfully applied to the synthesis of s-triazine-based urea derivatives. researchgate.netrsc.org The reaction typically involves coupling a 2-chloro-4,6-disubstituted-s-triazine with a urea in the presence of a palladium catalyst system. rsc.org

A common catalyst system includes a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃). researchgate.netrsc.org The reaction is usually carried out in an inert solvent, for example, 1,4-dioxane, under a nitrogen atmosphere. rsc.org This approach is valuable for its ability to couple a wide range of ureas with the triazine core, often resulting in fair to good yields. researchgate.netrsc.org It provides a versatile route to complex urea derivatives that may be difficult to access through traditional nucleophilic substitution, particularly with less nucleophilic ureas. researchgate.net

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. rsc.orgnih.govnih.gov This technology has been applied to the synthesis of various triazine and urea derivatives. nih.gov

In the context of (4,6-dichloro-1,3,5-triazin-2-yl)-urea synthesis, microwave irradiation can accelerate the nucleophilic substitution reaction between cyanuric chloride and urea or its derivatives. nih.gov Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. nih.gov For example, the synthesis of 4,6-disubstituted s-triazin-2-yl amino acid derivatives, a related class of compounds, showed significantly higher yields and shorter reaction times with microwave assistance compared to conventional heating. nih.gov This rapid and efficient heating can lead to cleaner reactions with fewer side products, simplifying purification processes. rsc.orgresearchgate.net

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, is another green technique that utilizes the energy of high-frequency sound waves to promote chemical reactions. ksu.edu.saorientjchem.org The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. ksu.edu.sa

This method has been successfully employed in the synthesis of various heterocyclic compounds, including those involving urea. nih.govresearchgate.net For the synthesis of dichlorotriazinyl-urea, ultrasound irradiation can enhance the reaction between cyanuric chloride and urea. nih.gov This technique offers advantages such as increased yields, shorter reaction times, and milder reaction conditions compared to conventional methods. orientjchem.orgnih.gov For instance, in the synthesis of related triazine derivatives, ultrasonication resulted in excellent yields (92%) in a significantly reduced timeframe. nih.gov The use of ultrasound provides an energy-efficient and rapid alternative for the synthesis of these valuable compounds. orientjchem.org

Table 2: Comparison of Advanced Synthetic Methods

| Method | Key Reagents/Conditions | Typical Reaction Time | Advantages |

|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane | Hours | Good functional group tolerance; access to complex derivatives. researchgate.netrsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 100°C) | Minutes | Rapid reaction rates, high yields, energy efficient. rsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Ultrasonic irradiation (e.g., 33 kHz) | Minutes to Hours | Mild conditions, shorter times, improved yields. nih.govorientjchem.org |

Mechanistic Investigations of Formation Reactions

The synthesis of (4,6-dichloro-1,3,5-triazin-2-yl)urea from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and urea is a process rooted in the principles of nucleophilic aromatic substitution (SNAr). This class of reactions is characteristic of electron-deficient aromatic systems, such as the 1,3,5-triazine (B166579) ring, which is rendered highly susceptible to nucleophilic attack by the presence of three electronegative chlorine atoms. The formation of the title compound is a carefully controlled process, typically involving the stepwise replacement of the chlorine atoms on the triazine ring.

Analysis of Addition-Elimination Pathways

The subsequent step in the mechanism is the elimination of a chloride ion from the tetrahedral intermediate. This step restores the aromaticity of the triazine ring and results in the formation of the substituted product, (4,6-dichloro-1,3,5-triazin-2-yl)urea. The departure of the chloride ion is a favorable process as it is a good leaving group.

Nucleophilic Addition: The urea molecule acts as a nucleophile, attacking a carbon atom of the cyanuric chloride.

Formation of Tetrahedral Intermediate: A transient, negatively charged intermediate is formed.

Elimination of Leaving Group: A chloride ion is expelled, leading to the final product.

The reaction conditions, particularly temperature, play a critical role in controlling the extent of substitution. The first substitution of a chlorine atom on cyanuric chloride typically occurs at lower temperatures, generally around 0°C. nih.gov This allows for the selective synthesis of monosubstituted derivatives like (4,6-dichloro-1,3,5-triazin-2-yl)urea.

| Step | Description | Key Features |

| 1 | Nucleophilic attack by urea | Electron-rich nitrogen of urea attacks the electron-poor carbon of the triazine ring. |

| 2 | Formation of Meisenheimer complex | A tetrahedral, anionic intermediate is formed with delocalized negative charge. |

| 3 | Elimination of chloride ion | A chloride ion is expelled, and the aromaticity of the triazine ring is restored. |

Studies on Regioselectivity in Substitution Processes

Regioselectivity is a cornerstone of synthesizing asymmetrically substituted triazines. The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise substitution process. The first substitution of a chlorine atom on cyanuric chloride is generally non-regiospecific as all three positions are equivalent. However, once the first substituent, in this case, the urea group, is introduced to form (4,6-dichloro-1,3,5-triazin-2-yl)urea, the reactivity of the two remaining chlorine atoms is altered.

The urea substituent, with its nitrogen atom directly attached to the triazine ring, acts as an electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. The interplay of these electronic effects influences the electrophilicity of the remaining carbon-chlorine bonds. Generally, the introduction of an amino-containing substituent deactivates the triazine ring towards further nucleophilic attack, making subsequent substitutions require more forcing conditions.

The control of regioselectivity in the synthesis of di- and tri-substituted triazines is primarily achieved by manipulating the reaction temperature. The general principle observed is that the substitution of the second chlorine atom on a dichlorotriazine derivative occurs at a higher temperature than the first, typically at room temperature. The third substitution requires even more elevated temperatures. nih.gov This temperature-dependent reactivity allows for the selective introduction of different nucleophiles at specific positions.

For (4,6-dichloro-1,3,5-triazin-2-yl)urea, a second nucleophile would react at one of the two remaining chloro-substituted positions. The electronic nature of the urea group would modulate the reactivity. While specific quantitative studies on the regioselectivity of (4,6-dichloro-1,3,5-triazin-2-yl)urea are not extensively detailed in the literature, the established principles of triazine chemistry suggest that the second substitution would require more vigorous conditions than the initial reaction with urea.

| Substitution Step | Typical Reaction Temperature | Controlling Factors |

| First Substitution (on Cyanuric Chloride) | ~ 0°C | High reactivity of cyanuric chloride. |

| Second Substitution (on Dichlorotriazine) | Room Temperature | Deactivating effect of the first substituent. |

| Third Substitution (on Monochlorotriazine) | Elevated Temperatures | Further deactivation of the triazine ring. |

Derivatization and Functionalization Strategies of 4,6 Dichloro 1,3,5 Triazin 2 Yl Urea Scaffolds

Introduction of Diverse Substituents onto the Triazine Ring System

The 1,3,5-triazine (B166579) ring, also known as s-triazine, is an electron-deficient system, making it prone to nucleophilic aromatic substitution. globalscitechocean.com The two chlorine atoms on the (4,6-dichloro-1,3,5-triazin-2-yl)-urea core are excellent leaving groups, facilitating the introduction of a wide array of substituents. The reactivity of the chlorine atoms can be modulated by controlling reaction conditions such as temperature, allowing for sequential and selective substitution. globalscitechocean.com

Reactions with Amine and Substituted Aniline Nucleophiles

The reaction of (4,6-dichloro-1,3,5-triazin-2-yl)-urea with various amines and substituted anilines is a primary strategy for diversification. The nucleophilic substitution of the chlorine atoms by the nitrogen atom of the amine proceeds readily, often under mild conditions. This approach allows for the introduction of a wide range of functionalities, depending on the nature of the amine used.

For instance, the reaction with simple alkyl or aryl amines can be used to tune the lipophilicity and steric properties of the final molecule. The use of anilines bearing different substituents on the aromatic ring enables the exploration of electronic effects on the molecule's properties. The synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline has been reported, and its crystal structure confirms the successful substitution. researchgate.net

Palladium-catalyzed C–N coupling reactions, such as the Buchwald-Hartwig amination, have also been employed to form bonds between the triazine core and amine nucleophiles, offering an alternative and efficient synthetic route. researchgate.netrsc.org These methods can provide access to a broad scope of derivatives with fair to good yields. researchgate.netrsc.org

| Nucleophile | Reaction Condition | Product Type | Reference |

|---|---|---|---|

| Ammonia (B1221849) | Dropwise addition in THF/diglyme at 0-15°C | 2-amino-4,6-dichloro-1,3,5-triazine | prepchem.com |

| p-toluidine | Reaction at room temperature | N-(4-chloro-6-(p-tolylamino)-1,3,5-triazin-2-yl)-N'-(p-tolyl)urea | researchgate.net |

| Various ureas | Pd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane | s-Triazine based urea (B33335) derivatives | researchgate.netrsc.org |

| 4/6-substituted 2-aminobenzothiazoles | Reaction with phenylisothiocyanate in refluxing ethanol | N-(4/6-substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas | nih.gov |

Incorporation of Heterocyclic Moieties (e.g., Pyrimidine, Triazole, Carbazole)

The introduction of heterocyclic rings onto the triazine scaffold can significantly influence the biological and physicochemical properties of the resulting compounds. Various heterocyclic amines can act as nucleophiles, displacing the chlorine atoms on the triazine ring.

For example, the reaction with aminopyrimidines can lead to the formation of pyrimidine-triazine hybrids. Similarly, aminotriazoles can be incorporated to generate molecules containing both triazole and triazine rings. nih.gov The synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole has been achieved through an addition-elimination reaction between carbazole (B46965) and 2,4,6-trichlorotriazine. researchgate.net These hybrid molecules are of interest in medicinal chemistry due to the diverse pharmacological activities associated with these heterocyclic systems. nih.govnih.gov

The synthesis of such derivatives often involves a stepwise approach where the chlorine atoms are substituted sequentially, allowing for the controlled introduction of different heterocyclic moieties.

Synthesis of Thiourea (B124793) Analogues and Related Derivatives

Thiourea analogues of (4,6-dichloro-1,3,5-triazin-2-yl)-urea can be synthesized, which involves the replacement of the urea oxygen atom with a sulfur atom. sphinxsai.com These thiourea derivatives can be prepared through various synthetic routes. One common method involves the reaction of an amino-triazine precursor with an appropriate isothiocyanate. nih.gov

The synthesis of 1,3,5-triazine-2-thiones has been reported through the reaction of dicyandiamide (B1669379) and aryldicyandiamides with thiourea in the presence of concentrated hydrochloric acid. researchgate.net These reactions can yield hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones. researchgate.net The resulting thiourea derivatives can serve as intermediates for further modifications, such as the synthesis of isothiourea analogues. researchgate.net

Modifications at the Urea Moiety

The urea moiety of the (4,6-dichloro-1,3,5-triazin-2-yl)-urea scaffold offers additional sites for functionalization, primarily at the nitrogen atoms.

Nitrogen Atom Substitution Patterns

The substitution pattern on the urea nitrogen atoms can significantly impact the biological activity of the resulting compounds. For example, in the context of kinase inhibitors, the urea moiety often forms crucial hydrogen bonds with the target protein, and substitution at the nitrogen atoms can modulate these interactions. nih.gov

| Modification Strategy | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|

| N-Alkylation/N-Arylation | Alkyl/aryl halides, base | N-substituted urea derivatives | rsc.org |

| Synthesis of Isothiourea Analogues | Alkylation of thiourea precursor | S-alkyl isothiourea derivatives | researchgate.net |

Synthesis of Isothiourea Analogues

Starting from the thiourea analogues of (4,6-dichloro-1,3,5-triazin-2-yl)-urea, isothiourea derivatives can be prepared. This transformation is typically achieved by the S-alkylation of the thiourea group using an alkylating agent, such as an alkyl halide. nih.gov The reaction converts the C=S double bond of the thiourea into a C=N double bond within the isothiourea moiety, with the sulfur atom now bearing an alkyl substituent. researchgate.net This modification alters the electronic and steric properties of this part of the molecule, which can lead to different biological activities and chemical reactivity.

Advancements in Multi-Substituted Triazinyl-Urea Derivatives

The development of multi-substituted triazinyl-urea derivatives is a significant area of research, primarily leveraging the established reactivity of the 1,3,5-triazine ring. The principal synthetic route involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. This foundational molecule serves as the primary building block for creating a diverse array of substituted triazine compounds.

The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled and stepwise introduction of various nucleophiles. Typically, the first substitution occurs at low temperatures (around 0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity is crucial for the synthesis of unsymmetrical multi-substituted triazines.

While extensive research has been conducted on the derivatization of cyanuric chloride with a wide range of nucleophiles—including amines, alcohols, and thiols—to create di- and tri-substituted triazines, the direct use of "(4,6-dichloro-1,3,5-triazin-2-yl)-urea" as a starting scaffold for further multi-substitution is not extensively documented in the available scientific literature. The common strategy is to first synthesize a mono- or di-substituted triazine intermediate from cyanuric chloride and then introduce the urea moiety or its precursors.

For instance, studies have demonstrated the synthesis of 1,3,5-triazinyl urea and thiourea derivatives by first reacting cyanuric chloride with an amine to yield a 2-amino-4,6-dichloro-1,3,5-triazine intermediate. This intermediate is then further reacted with other nucleophiles to replace the remaining chlorine atoms, followed by the introduction of the urea or thiourea functional group.

A variety of research has focused on the synthesis of novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives. nih.gov These syntheses also commence with 2,4,6-trichloro-1,3,5-triazine (TCT), where the chlorine atoms are sequentially substituted by different amines and amino acids to build the desired multi-substituted core. nih.gov

The following table provides examples of multi-substituted triazine derivatives synthesized from cyanuric chloride, illustrating the diversity of substituents that can be introduced onto the triazine ring.

| Compound ID | Substituent at C2 | Substituent at C4 | Substituent at C6 | Reference |

| 1 | Morpholino | Phenylamino | Glycine | nih.gov |

| 2 | 4-Chlorophenylamino | Morpholino | Glycine | nih.gov |

| 3 | Phenylamino | Piperidin-1-yl | Glycine | nih.gov |

These examples underscore the modular nature of triazine chemistry, allowing for the construction of complex molecules with tailored properties. The development of these compounds is often driven by their potential applications in various fields, including medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation of 4,6 Dichloro 1,3,5 Triazin 2 Yl Urea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (4,6-dichloro-1,3,5-triazin-2-yl)-urea derivatives by providing detailed information about the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of (4,6-dichloro-1,3,5-triazin-2-yl)-urea is expected to be relatively simple, characterized primarily by the signals from the amine (NH and NH₂) protons. Due to the electron-withdrawing nature of the dichlorotriazine ring and the carbonyl group, these protons are deshielded and resonate in the downfield region of the spectrum.

In related urea (B33335) derivatives, such as 1,3-diphenylurea (B7728601), the N-H protons appear as a singlet at approximately δ 8.65 ppm when measured in DMSO-d₆. Similarly, for other substituted ureas, these signals are typically observed between δ 8.40 and δ 10.06 ppm. For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, three distinct proton signals are anticipated: one for the proton of the secondary amine linking the triazine and urea moieties, and two for the protons of the terminal -NH₂ group. These signals often appear as broad singlets due to moderate-rate chemical exchange and quadrupole broadening from the adjacent ¹⁴N nuclei. The exact chemical shifts are sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for (4,6-Dichloro-1,3,5-triazin-2-yl)-urea

| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

|---|---|---|

| Triazine-NH-C(O) | > 9.0 | Broad Singlet |

Note: Data are estimated based on analogous structures reported in the literature.

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, three distinct carbon signals are expected, corresponding to the carbonyl carbon and the two different types of carbons in the triazine ring.

Urea Carbonyl Carbon (C=O): The carbonyl carbon of the urea group is typically observed in the range of δ 153–160 ppm. For instance, the carbonyl carbon in 1,3-diphenylurea appears at δ 153.0 ppm, while in unsubstituted urea, it resonates around δ 160 ppm in DMSO-d₆.

Triazine Ring Carbons (C=N): The carbon atoms of the 1,3,5-triazine (B166579) ring are highly deshielded. The carbon atom substituted with the urea group (C2) is expected to resonate at a different chemical shift than the two equivalent chlorine-bearing carbons (C4 and C6). In related 2-amino-4,6-dichloro-1,3,5-triazine structures, these carbons appear in the δ 165-172 ppm region. The C4 and C6 carbons, being attached to the highly electronegative chlorine atoms, would be expected in the downfield portion of this range.

Table 2: Expected ¹³C NMR Chemical Shifts for (4,6-Dichloro-1,3,5-triazin-2-yl)-urea

| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|

| C=O (Urea) | 153 - 160 |

| C2 (Triazine, C-N) | ~165 |

Note: Data are estimated based on analogous structures reported in the literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of (4,6-dichloro-1,3,5-triazin-2-yl)-urea would be dominated by absorptions corresponding to the N-H, C=O, and C-N bonds of the urea moiety, as well as vibrations from the dichlorotriazine ring.

N-H Stretching: The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are expected to appear as distinct bands in the 3200–3400 cm⁻¹ region.

C=O Stretching (Amide I): A strong absorption band, characteristic of the urea carbonyl group, is anticipated in the region of 1660–1700 cm⁻¹. In similar 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones, this band is found between 1665 and 1695 cm⁻¹.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, typically appears around 1550–1650 cm⁻¹.

Triazine Ring Vibrations: The characteristic stretching vibrations of the triazine ring (C=N and C-N bonds) usually result in several strong bands in the 1400–1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations associated with the triazine ring are expected to be found in the fingerprint region, typically around 800-850 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for (4,6-Dichloro-1,3,5-triazin-2-yl)-urea

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Medium-Strong |

| C=O | Stretching (Amide I) | 1660 - 1700 | Strong |

| N-H | Bending (Amide II) | 1550 - 1650 | Medium-Strong |

| C=N / C-N (Triazine) | Ring Stretching | 1400 - 1600 | Strong |

Note: Data are estimated based on general IR correlation tables and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The (4,6-dichloro-1,3,5-triazin-2-yl)-urea molecule contains chromophores, including the dichlorotriazine ring and the urea carbonyl group, which are expected to exhibit absorption bands in the UV region. The triazine ring typically undergoes π → π* and n → π* transitions. For related dichlorotriazine derivatives, absorption maxima are observed in the 220–280 nm range.

Photoluminescence studies on related triazine compounds reveal that they can be highly fluorescent. For example, 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene is a fluorescent probe whose emission maximum shows a significant solvatochromic shift, moving from 435 nm in nonpolar solvents to 492 nm in polar solvents. This suggests that (4,6-dichloro-1,3,5-triazin-2-yl)-urea and its derivatives may also possess fluorescent properties, potentially making them useful as molecular probes. The emission characteristics would likely be dependent on the solvent environment and the nature of any substituents.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For (4,6-dichloro-1,3,5-triazin-2-yl)-urea (C₄H₂Cl₂N₆O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its calculated exact mass.

Due to the presence of two chlorine atoms, the molecular ion region will display a characteristic isotopic pattern. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.

Common fragmentation pathways could include the loss of a chlorine atom (-Cl), elimination of isocyanic acid (-HNCO) from the urea moiety, or cleavage of the bond between the urea nitrogen and the triazine ring.

Table 4: Predicted Mass Spectrometry Data for C₄H₂Cl₂N₆O

| Ion | Calculated m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 223.9667 | Molecular Ion |

| [M+2]⁺ | 225.9638 | Isotope Peak (one ³⁷Cl) |

Note: m/z values are calculated for the most abundant isotopes.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of each element (C, H, N, O, Cl) in the compound. This technique is fundamental for verifying the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages should closely match the theoretically calculated values for the proposed molecular formula.

For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, with the molecular formula C₄H₂Cl₂N₆O, the theoretical elemental composition can be calculated as shown in the table below. In practice, reported values for newly synthesized compounds are expected to be within ±0.4% of the theoretical values to be considered pure. For example, studies on other novel triazine derivatives routinely use elemental analysis to confirm their composition.

Table 5: Elemental Composition for (4,6-Dichloro-1,3,5-triazin-2-yl)-urea (C₄H₂Cl₂N₆O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 21.36 |

| Hydrogen | H | 1.008 | 2 | 2.016 | 0.90 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 31.52 |

| Nitrogen | N | 14.007 | 6 | 84.042 | 37.36 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.11 |

| Total | | | | 225.007 | 100.00 |

Computational Chemistry and Theoretical Modeling of 4,6 Dichloro 1,3,5 Triazin 2 Yl Urea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. scispace.com DFT calculations for systems related to (4,6-dichloro-1,3,5-triazin-2-yl)-urea often employ methods like B3LYP with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. scispace.comresearchgate.net

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a true energy minimum on the potential energy surface. scispace.com For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

In related dichlorotriazine derivatives, the triazine ring is generally found to be planar. researchgate.net The dihedral angle between the triazine ring and adjacent planar structures, such as a phenyl ring, can be small, indicating a nearly coplanar arrangement, though significant torsion can occur depending on the substituents. researchgate.netresearchgate.net For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, key structural parameters of interest would be the bond lengths and angles within the triazine and urea (B33335) moieties, as well as the torsional angles defining the orientation of the urea group relative to the triazine ring.

Illustrative Optimized Geometrical Parameters: The following table presents hypothetical, yet plausible, bond lengths and angles for (4,6-dichloro-1,3,5-triazin-2-yl)-urea, based on typical values for similar structures.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | 1.73 |

| C-N (ring) | 1.33 | |

| C-N (exocyclic) | 1.38 | |

| C=O | 1.23 | |

| Bond Angle | N-C-N (ring) | 126 |

| C-N-C (exocyclic) | 125 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. scispace.com These theoretical spectra can be compared with experimental data to validate the computational model.

For molecules containing a triazine ring, characteristic vibrational modes include C-N stretching and ring breathing modes. The urea portion of the molecule would exhibit characteristic frequencies for N-H stretching, C=O stretching, and N-H bending. For example, in related triazinones, the C=O group absorption is observed in the region of 1665–1695 cm⁻¹. researchgate.net

Illustrative Predicted Vibrational Frequencies: This table shows representative vibrational frequencies that would be expected for (4,6-dichloro-1,3,5-triazin-2-yl)-urea.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Urea (-NH₂) | 3400-3500 |

| C=O Stretch | Urea (-C=O) | ~1680 |

| C-N Stretch | Triazine Ring | 1500-1600 |

Frontier Molecular Orbital (FMO) Theory and Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide critical information about a molecule's electronic properties and reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. scispace.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. scispace.com

In derivatives of 1,3,5-triazine (B166579), the triazine core typically acts as an electron acceptor. researchgate.net Therefore, for (4,6-dichloro-1,3,5-triazin-2-yl)-urea, the LUMO is expected to be localized primarily on the electron-deficient triazine ring, particularly on the carbon atoms bonded to the electronegative chlorine atoms. The HOMO would likely have significant contributions from the urea moiety, which can act as an electron donor. The HOMO-LUMO gap in related dichlorobenzofuroxan systems has been shown to be a good predictor of reactivity with nucleophiles. mdpi.com

Derivation of Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the reactivity of (4,6-dichloro-1,3,5-triazin-2-yl)-urea. These descriptors provide a quantitative basis for predicting chemical behavior.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the propensity of a species to accept electrons.

Illustrative Quantum Chemical Parameters: The following table provides hypothetical values for the quantum chemical parameters of (4,6-dichloro-1,3,5-triazin-2-yl)-urea, calculated from illustrative HOMO and LUMO energies.

| Parameter | Symbol | Illustrative Value (eV) |

|---|---|---|

| EHOMO | - | -7.5 |

| ELUMO | - | -2.0 |

| HOMO-LUMO Gap | ΔE | 5.5 |

| Ionization Potential | I | 7.5 |

| Electron Affinity | A | 2.0 |

| Electronegativity | χ | 4.75 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of varying electrostatic potential. uni-muenchen.dewolfram.com MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, the MEP map would be expected to show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazine ring, making them likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the urea's amino group and near the carbon atoms of the triazine ring attached to the chlorine atoms, indicating their susceptibility to nucleophilic attack.

Theoretical Investigations into Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions, mapping out the energy profile of a reaction pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate.

For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, a key reaction of interest is nucleophilic substitution at the triazine ring, where one or both chlorine atoms are displaced by a nucleophile. The high reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine is well-documented. researchgate.net Theoretical studies can elucidate the mechanism of these substitutions, determining whether they proceed through a concerted or stepwise pathway and calculating the associated energy barriers. Such studies on related systems have confirmed that the reaction with amines proceeds via a "non-aromatic" nucleophilic substitution mechanism. mdpi.com By modeling the interaction with various nucleophiles, it is possible to predict the regioselectivity and relative rates of reaction, providing valuable guidance for synthetic applications.

Environmental Transformation Pathways of 4,6 Dichloro 1,3,5 Triazin 2 Yl Urea Derivatives

Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

The primary chemical degradation pathways for chloro-s-triazine compounds like (4,6-dichloro-1,3,5-triazin-2-yl)-urea in the environment are hydrolysis and photolysis. These abiotic processes occur in both water and soil and are critical in the detoxification and breakdown of the parent molecule. mdpi.com

Hydrolysis: Chemical hydrolysis is a major pathway for the degradation of chloro-s-triazines. acs.org This reaction involves the substitution of the chlorine atoms on the triazine ring with hydroxyl (-OH) groups from water. The process is typically stepwise, with one chlorine atom being replaced first, followed by the second. The rate of hydrolysis can be influenced by pH, with faster degradation observed in acidic and alkaline conditions compared to neutral soils. mdpi.com In terrestrial environments, soil components such as clay minerals and organic matter can catalyze the hydrolysis of s-triazines, accelerating their degradation. acs.org This process transforms the phytotoxic chloro-s-triazine into non-phytotoxic hydroxy analogues. acs.org

Photodegradation (Photolysis): In aquatic environments and on soil surfaces, (4,6-dichloro-1,3,5-triazin-2-yl)-urea is subject to photodegradation by sunlight. This process involves the absorption of UV radiation, which can lead to several chemical transformations. csbsju.edu The most significant photodegradation reactions for s-triazines include dechlorination, where chlorine atoms are replaced, and oxidation of the side-chains attached to the triazine ring. uoi.gracs.org For (4,6-dichloro-1,3,5-triazin-2-yl)-urea, this can result in the formation of hydroxylated derivatives and the potential cleavage of the urea (B33335) group from the triazine ring. csbsju.eduresearchgate.net The rate and products of photolysis can be influenced by the presence of sensitizing substances in the water, such as humic acids. mdpi.com

The primary degradation mechanisms are summarized in the table below.

| Degradation Mechanism | Description | Primary Environments | Key Reactions |

|---|---|---|---|

| Hydrolysis | Stepwise replacement of chlorine atoms on the triazine ring with hydroxyl (-OH) groups from water. | Aquatic and Terrestrial (Soil) | Dechlorination-hydroxylation. acs.org |

| Photodegradation | Breakdown of the molecule upon absorption of UV radiation from sunlight. | Aquatic (surface water) and Terrestrial (soil surface) | Dechlorination, oxidation of the urea side-chain, and hydroxylation. csbsju.eduuoi.grresearchgate.net |

Identification and Characterization of Environmental Metabolites and Residues

The degradation of (4,6-dichloro-1,3,5-triazin-2-yl)-urea results in the formation of several intermediate metabolites before potential mineralization to carbon dioxide and ammonia (B1221849). nih.gov The characterization of these residues is essential for understanding the complete environmental fate of the compound.

The principal transformation products arise from the stepwise hydrolysis of the two chlorine atoms. The first hydrolysis reaction yields (4-chloro-6-hydroxy-1,3,5-triazin-2-yl)-urea . This mono-hydroxylated metabolite is an important intermediate that is less reactive than the parent compound. Further hydrolysis replaces the second chlorine atom, forming (4,6-dihydroxy-1,3,5-triazin-2-yl)-urea .

Both hydrolysis and photolysis contribute to these transformations. csbsju.eduresearchgate.net Continued degradation of the triazine ring structure, often initiated by microbial activity following the initial chemical degradation, leads to the formation of cyanuric acid . nih.govnih.gov Cyanuric acid is a common and relatively stable metabolite for many s-triazine herbicides and can be further metabolized by microorganisms into ammonia and carbon dioxide. nih.govnih.gov

Additionally, photodegradation pathways can involve the cleavage of the side-chains from the triazine ring. researchgate.net In the case of (4,6-dichloro-1,3,5-triazin-2-yl)-urea, this would involve the breaking of the bond between the ring and the urea group, leading to the formation of aminodichlorotriazine and eventually cyanuric acid.

The table below details the major identified and potential environmental metabolites of (4,6-dichloro-1,3,5-triazin-2-yl)-urea.

| Compound Type | Chemical Name | Formation Pathway(s) |

|---|---|---|

| Parent Compound | Urea, (4,6-dichloro-1,3,5-triazin-2-yl)- | - |

| Metabolite | Urea, (4-chloro-6-hydroxy-1,3,5-triazin-2-yl)- | Hydrolysis, Photodegradation |

| Metabolite | Urea, (4,6-dihydroxy-1,3,5-triazin-2-yl)- | Hydrolysis, Photodegradation |

| Metabolite | Cyanuric acid | Hydrolysis, Photodegradation, Microbial Degradation |

Advanced Chemical and Materials Science Applications of 1,3,5 Triazinyl Urea Scaffolds

Catalytic Roles and Application as Synthetic Reagents

The electrophilic nature of the carbon atoms in the dichlorotriazine ring is central to its function as a reagent in organic synthesis. This reactivity is analogous to that of other well-known triazine-based coupling agents, enabling a variety of chemical transformations.

Derivatives of 1,3,5-triazine (B166579) are widely recognized for their role as efficient condensing and activating agents, particularly in the formation of amide and ester bonds. researchgate.netnih.govtcichemicals.com The mechanism of action involves the activation of carboxylic acids. The dichlorotriazine moiety reacts with a carboxylic acid to form a highly reactive 2-acyloxy-4,6-dichloro-1,3,5-triazine intermediate. researchgate.net This activated species is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the corresponding amide or ester with high efficiency.

This process is exemplified by reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which, in the presence of a base such as N-methylmorpholine (NMM), smoothly converts carboxylic acids into activated triazinyl esters. nih.gov These esters readily react with nucleophiles. A related, isolatable reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), is also a stable and effective coupling agent used in both solution-phase and solid-phase peptide synthesis. researchgate.netnih.gov The (4,6-dichloro-1,3,5-triazin-2-yl)urea scaffold operates on a similar principle, where the chlorine atoms serve as excellent leaving groups to facilitate the activation of carboxylic acids for subsequent transformations.

Table 1: Role of Triazinyl Reagents in Organic Synthesis

| Reaction Type | General Triazine Reagent | Intermediate Formed | Final Product |

|---|---|---|---|

| Amide Synthesis | 2-Chloro-4,6-disubstituted-1,3,5-triazine | Activated Triazinyl Ester | Amide |

| Ester Synthesis | 2-Chloro-4,6-disubstituted-1,3,5-triazine | Activated Triazinyl Ester | Ester |

| Peptide Coupling | DMTMM | Activated Amino Acid Ester | Peptide |

Utilization as Building Blocks in Supramolecular Chemistry and Polymer Science

The bifunctional nature of the (4,6-dichloro-1,3,5-triazin-2-yl)urea molecule, possessing both reactive chlorine atoms and a hydrogen-bonding urea (B33335) group, makes it an excellent building block for creating higher-order structures.

In supramolecular chemistry, the urea functional group is a powerful motif for directing self-assembly through hydrogen bonding. rsc.orgresearchgate.net Urea can act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen), leading to the formation of predictable and robust assemblies, such as tapes and sheets. researchgate.net The combination of this urea moiety with a rigid triazine core allows for the construction of well-defined, non-covalent architectures. These assemblies are of interest for creating novel soft materials and functional molecular systems. rsc.orgresearchgate.net

In polymer science, the two chlorine atoms on the triazine ring allow the molecule to function as a cross-linker or a monomer in polycondensation reactions. By reacting with difunctional nucleophiles such as diamines or diols, a variety of polymers can be synthesized. The stepwise reactivity of the chlorine atoms on the triazine ring, often controllable by temperature, allows for the sequential introduction of different substituents, enabling the synthesis of precisely structured polymers. mdpi.com The incorporation of the triazine-urea scaffold into polymer backbones can impart specific properties, such as enhanced thermal stability and tailored intermolecular interactions, due to the rigidity of the triazine ring and the hydrogen-bonding capacity of the urea group.

Table 2: Triazinyl-Urea Scaffolds in Macromolecular Structures

| Macromolecular Type | Key Interactions/Reaction | Resulting Structure | Role of Triazinyl-Urea |

|---|---|---|---|

| Supramolecular Assembly | Hydrogen Bonding | Gels, Tapes, Networks | Directs self-assembly via urea N-H···O=C bonds |

| Condensation Polymer | Nucleophilic Substitution | Linear or Cross-linked Polymer | Acts as a monomer or cross-linking agent |

Development in Specialty Chemical Formulations

Beyond its role as a synthetic reagent, the (4,6-dichloro-1,3,5-triazin-2-yl)urea core is integral to the development of various specialty chemical formulations, excluding direct biological or agricultural applications with dosage information.

One significant area is in the formulation of reactive dyes. The dichlorotriazine group serves as a highly effective anchor for covalently bonding chromophores to substrates like cellulose (B213188) fibers (e.g., cotton) or proteins (e.g., wool and silk). One of the chlorine atoms reacts with a suitable nucleophilic group on the dye molecule, while the other remains available to form a covalent bond with the hydroxyl or amine groups of the fiber under alkaline conditions. This results in excellent wash fastness. Azo dyes incorporating the dichlorotriazinylamino moiety are prominent examples of such specialty chemicals used in the textile industry.

Furthermore, the dichlorotriazine scaffold is used to create functional molecules for materials science. For instance, 1-(4,6-dichloro-1,3,5-triazin-2-yl)pyrene is a specialized fluorescent probe. In this formulation, the triazine ring acts as a reactive linker for the pyrene (B120774) fluorophore. Such probes are designed to exhibit changes in their fluorescence properties in response to their local environment, making them useful in chemical sensing and bio-imaging research. The triazine core can also be modified to create electroluminescent materials for applications in organic electronics. researchgate.net Another application is as a linking agent for modifying fibers or in peptide chemistry, highlighting its versatility in creating tailored materials. alzchem.com

Table 3: Applications of Dichlorotriazine Scaffolds in Specialty Formulations

| Application Area | Function of Dichlorotriazine Moiety | Example Formulation Type |

|---|---|---|

| Textile Dyes | Covalent anchoring group for chromophores | Reactive azo dyes |

| Material Science | Reactive linker for functional molecules | Fluorescent probes |

| Organic Electronics | Electron-accepting core | Electroluminescent materials |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of urea, (4,6-dichloro-1,3,5-triazin-2-yl)-, and how are reaction conditions optimized?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution at the triazine ring. For example, reacting the compound with amines (e.g., α-amino acids or phenoxazinium precursors) in anhydrous solvents like acetone or ethanol under controlled pH (neutral to slightly basic). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Key steps include maintaining low temperatures (0–5°C) to prevent side reactions and using potassium bicarbonate to neutralize HCl byproducts .

Q. How can spectroscopic techniques characterize the electronic properties of urea, (4,6-dichloro-1,3,5-triazin-2-yl)- derivatives?

- Methodological Answer : UV-Vis and fluorescence spectroscopy in solvents like DMSO or ethanol are standard. For instance, electronic spectra may show absorption bands at 261–363 nm, attributed to π→π* transitions or cationic species formation. Fluorescence enhancement (e.g., emission shifts from 421 nm to 410 nm upon reaction with bromazepam) is monitored using excitation/emission wavelength pairs. Sample preparation requires degassing to avoid quenching by oxygen .

Q. What solvent systems are suitable for studying photophysical behavior, and how do they influence results?

- Methodological Answer : Anhydrous ethanol and aqueous buffers (pH-adjusted with HCl/NaOH) are commonly used. Solvent polarity and protonation states significantly affect spectral outcomes. For example, aqueous media may induce aggregation or charge transfer, while anhydrous ethanol stabilizes monomeric species. Acid/base titrations can elucidate pH-dependent fluorescence changes .

Advanced Research Questions

Q. How can computational methods (DFT/TD-DFT) predict the electronic structure and reactivity of urea, (4,6-dichloro-1,3,5-triazin-2-yl)- derivatives?

- Methodological Answer : Optimize molecular geometries using DFT (e.g., B3LYP/6-31G* basis set), then calculate electronic transitions via TD-DFT. Compare computed absorption wavelengths (e.g., 350–400 nm for n→π* transitions) with experimental UV-Vis data. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and reactivity toward nucleophiles .

Q. How can researchers resolve contradictions in photophysical data across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects, substituent electronic contributions, or aggregation. For example, fluorescence quenching in polar solvents vs. enhancement in non-polar media can be addressed by repeating experiments under standardized conditions (e.g., solvent purity, concentration). Use mass spectrometry (e.g., ESI-MS) to confirm molecular integrity and rule out degradation .

Q. What strategies are effective for designing biocompatible fluorophores using urea, (4,6-dichloro-1,3,5-triazin-2-yl)-?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonate or amino acid conjugates) to enhance water solubility. For protein binding studies, synthesize derivatives with α-amino acids (e.g., glycine, lysine) and characterize binding via fluorescence quenching assays. Measure Stern-Volmer constants to quantify binding affinity .

Q. How can the antimicrobial activity of triazine derivatives be systematically evaluated?

- Methodological Answer : Synthesize derivatives with heterocyclic moieties (e.g., oxadiazole-chromenone hybrids) and test against Gram-positive/negative bacteria via broth microdilution (MIC assays). Use structure-activity relationship (SAR) analysis to correlate substituent effects (e.g., chloro vs. quinoline groups) with potency .

Q. What experimental approaches validate the formation of cationic species in urea, (4,6-dichloro-1,3,5-triazin-2-yl)- derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.